molecular formula C16H12N2O B8493012 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde

8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde

Cat. No.: B8493012
M. Wt: 248.28 g/mol
InChI Key: KKYZJJKFPVHXNN-UHFFFAOYSA-N
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Description

8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline core with a pyridine ring and a carbaldehyde group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with pyridine-3-carbaldehyde under acidic conditions, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as piperidine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The choice of solvents and catalysts may also be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-2-(pyridin-3-yl)quinoline-3-carboxaldehyde is unique due to its combination of a quinoline core, a pyridine ring, and a carbaldehyde group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

8-methyl-2-pyridin-3-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C16H12N2O/c1-11-4-2-5-12-8-14(10-19)16(18-15(11)12)13-6-3-7-17-9-13/h2-10H,1H3

InChI Key

KKYZJJKFPVHXNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)C3=CN=CC=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to the procedure described for Intermediate 1, utilising Intermediate 32 (10 g, 48.7 mmol), Na2CO3 (7.74 g, 73 mmol), 3-pyridylboronic acid (5.98 g, 48.7 mmol) and tetrakis(triphenylphosphine)palladium(0) (2.81 g, 2.43 mmol) in DME (150 mL) and water (40 mL). The title compound (11.36 g, 94%) was obtained as a brown solid. δH (CDCl3) 10.20 (s, 1H), 9.02 (dd, J 2.3, 0.8 Hz, 1H), 8.86 (s, 1H), 8.80 (dd, J 4.9, 1.7 Hz, 1H), 8.10 (ddd, J 7.9, 2.3, 1.7 Hz, 1H), 7.90 (d, J 8.3 Hz, 1H), 7.78-7.75 (m, 1H), 7.58 (dd, J 8.1, 7.2 Hz, 1H), 7.53 (ddd, J 7.9, 4.9, 0.8 Hz, 1H), 2.88 (s, 3H). LCMS (ES+) 249 (M+H)+, RT 1.41 minutes.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 32
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.74 g
Type
reactant
Reaction Step Three
Quantity
5.98 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
2.81 g
Type
catalyst
Reaction Step Seven
Yield
94%

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